1-(4-Chlorophenyl)-3-(m-tolyl)urea
CAS No.: 13143-36-7
Cat. No.: VC14937446
Molecular Formula: C14H13ClN2O
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13143-36-7 |
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Molecular Formula | C14H13ClN2O |
Molecular Weight | 260.72 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-3-(3-methylphenyl)urea |
Standard InChI | InChI=1S/C14H13ClN2O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) |
Standard InChI Key | FOWBNUZIRMJWRX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two aromatic rings connected via a urea () bridge. The 4-chlorophenyl group is attached to one nitrogen atom, while the m-tolyl (3-methylphenyl) group is bonded to the other nitrogen . This arrangement creates a planar urea core flanked by hydrophobic aromatic systems, a feature common in enzyme inhibitors and receptor ligands .
Spectroscopic and Crystallographic Data
The SMILES notation for the compound is , and its InChIKey is . Crystallographic studies on analogous compounds, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea, reveal monoclinic crystal systems with space group , unit cell parameters , , , and . These metrics suggest similar packing interactions for the title compound, driven by hydrogen bonding between urea groups and van der Waals forces from aromatic rings.
Synthesis and Manufacturing
Reaction Methodology
The compound is synthesized via the reaction of m-toluidine (3-methylaniline) with 1-chloro-4-isocyanatobenzene in dichloromethane under reflux conditions . The general procedure involves:
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Dissolving equimolar amounts of the amine and isocyanate in a polar aprotic solvent.
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Heating the mixture at 50–60°C for 2–4 hours to facilitate urea bond formation.
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Cooling and isolating the product via filtration or solvent evaporation .
Yields typically range from 50% to 77% for analogous diphenylurea derivatives . Purification is achieved through recrystallization from ethanol, yielding high-purity crystals suitable for structural analysis .
Scalability and Optimization
Industrial-scale production may employ continuous-flow reactors to enhance reaction efficiency and reduce byproduct formation. Solvent selection (e.g., dichloromethane vs. toluene) influences reaction kinetics and crystal morphology .
Physicochemical Properties
Collision Cross-Section and Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts, determined via ion mobility spectrometry, are tabulated below:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 261.07894 | 158.3 |
[M+Na]+ | 283.06088 | 172.6 |
[M+NH4]+ | 278.10548 | 167.3 |
[M-H]- | 259.06438 | 164.1 |
These values aid in compound identification during mass spectrometric analysis .
Solubility and Stability
The compound exhibits limited solubility in water but dissolves readily in organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) . Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to light or moisture may necessitate inert storage .
Future Directions
Further research should prioritize:
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Pharmacological Profiling: In vitro and in vivo assays to evaluate anticancer, antidiabetic, or antimicrobial potential.
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Cocrystallization Studies: To elucidate binding modes with biological targets.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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